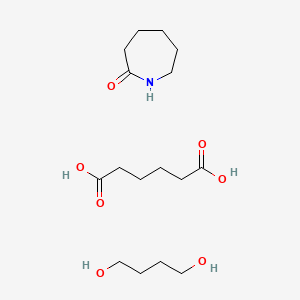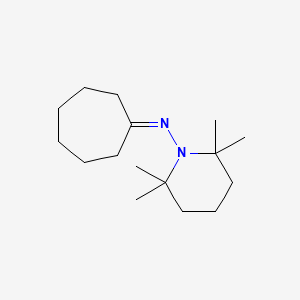
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cycloheptanimine moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cycloheptanone under specific conditions. One common method is the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cycloheptanimine moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine involves its interaction with molecular targets and pathways within cells. The compound may act as a base or nucleophile, participating in various chemical reactions that affect cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in the preparation of metallo-amide bases and silylketene acetals.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is unique due to its combination of a piperidine ring with a cycloheptanimine moiety, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
Properties
CAS No. |
61147-63-5 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cycloheptanimine |
InChI |
InChI=1S/C16H30N2/c1-15(2)12-9-13-16(3,4)18(15)17-14-10-7-5-6-8-11-14/h5-13H2,1-4H3 |
InChI Key |
TUVUDLXXFMEYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


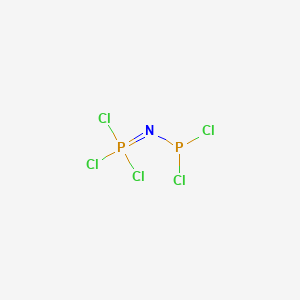
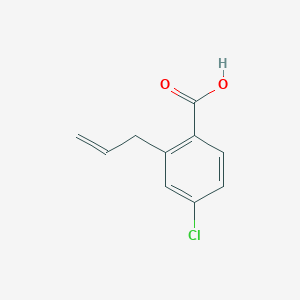
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
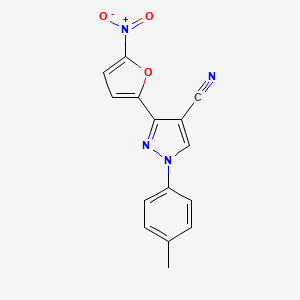
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
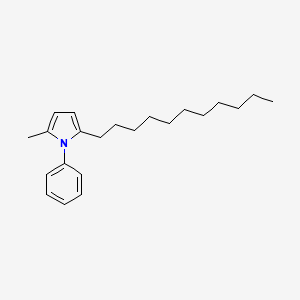

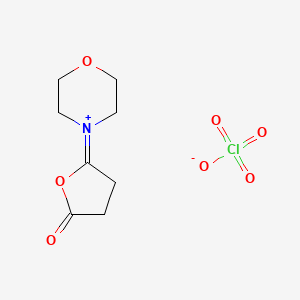
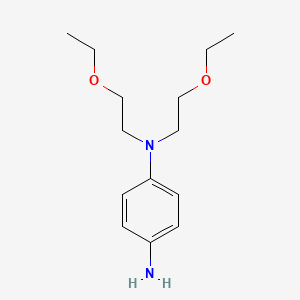


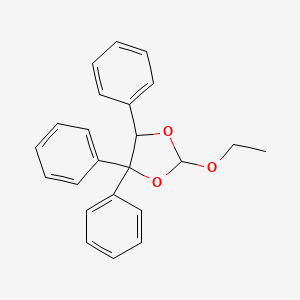
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
